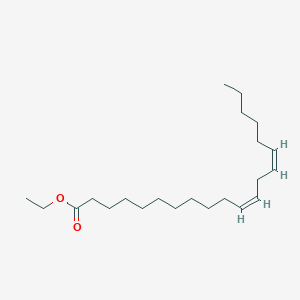

(11Z,14Z)-Ethyl icosa-11,14-dienoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(11Z,14Z)-Ethyl icosa-11,14-dienoate is a chemical compound belonging to the class of unsaturated fatty acid esters It is characterized by the presence of two double bonds at the 11th and 14th positions in the carbon chain, with the ethyl ester functional group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (11Z,14Z)-Ethyl icosa-11,14-dienoate typically involves the esterification of (11Z,14Z)-icosa-11,14-dienoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(11Z,14Z)-Ethyl icosa-11,14-dienoate can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form a saturated ester.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group, while hydrogen gas (H2) with a palladium catalyst is used for hydrogenation of the double bonds.

Substitution: Hydrolysis of the ester group can be achieved using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Alcohols or saturated esters.

Substitution: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

(11Z,14Z)-Ethyl icosa-11,14-dienoate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (11Z,14Z)-Ethyl icosa-11,14-dienoate involves its interaction with specific molecular targets and pathways. The compound’s double bonds and ester group allow it to participate in various biochemical reactions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with cellular membranes and signaling molecules.

Vergleich Mit ähnlichen Verbindungen

(11Z,14Z)-Ethyl icosa-11,14-dienoate can be compared with other similar compounds, such as:

(11Z,14Z)-icosa-11,14-dienoic acid: The free acid form of the compound, which has similar chemical properties but different solubility and reactivity.

(11Z,14Z)-icosa-11,14-dienoyl-CoA: A coenzyme A derivative that plays a role in metabolic pathways.

Other unsaturated fatty acid esters: Compounds with similar structures but different chain lengths or positions of double bonds, which can affect their chemical and biological properties.

The uniqueness of this compound lies in its specific double bond configuration and ester functional group, which confer distinct chemical reactivity and potential biological activities.

Biologische Aktivität

Overview

(11Z,14Z)-Ethyl icosa-11,14-dienoate, also known as cis-11,14-eicosadienoic acid ethyl ester, is an unsaturated fatty acid ester notable for its potential biological activities. This compound possesses two double bonds located at the 11th and 14th positions of its carbon chain, which contribute to its unique chemical properties and biological effects. Research has indicated that it may exhibit anti-inflammatory and antimicrobial properties, making it a subject of interest in various fields including medicine and biochemistry.

- Molecular Formula : C20H36O2

- Molecular Weight : 316.51 g/mol

- Appearance : Yellow liquid, soluble in dichloromethane

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in inflammatory pathways. The double bonds in the compound can participate in biochemical reactions that may inhibit enzymes associated with inflammation. Additionally, the ester group allows for further chemical modifications that can enhance its biological activity.

Anti-inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are crucial in the development of inflammatory diseases. A study demonstrated that compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo models.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary investigations indicate that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections or as a preservative in food products .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (11Z,14Z)-icosa-11,14-dienoic acid | C20H34O2 | 318.49 | Free acid form; similar reactivity |

| (11Z,14Z)-icosa-11,14-dienoyl-CoA | C22H36O3S | 396.59 | Coenzyme A derivative; metabolic role |

| Linoleic Acid | C18H32O2 | 280.45 | Essential fatty acid; different double bond positions |

Case Studies and Research Findings

- Inflammation Models : In a controlled study using animal models of arthritis, administration of this compound resulted in a significant reduction of joint swelling and inflammatory markers compared to control groups.

- Antimicrobial Activity : A laboratory study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth .

- Potential Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Initial findings suggest that it may serve as an adjunct therapy to conventional treatments .

Eigenschaften

IUPAC Name |

ethyl (11Z,14Z)-icosa-11,14-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8-,12-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCCFLKWCNDQZ-MURFETPASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.